molecular formula C21H18N2O7 B2989553 7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-81-5

7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2989553
CAS RN: 892758-81-5
M. Wt: 410.382
InChI Key: YWZGNTPUDWZRET-UHFFFAOYSA-N
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Description

The compound “7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a type of molecule that is related to Traditional Chinese Medicine . It’s also known as 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromone . This molecule is associated with various diseases such as ischemia reperfusion injuries, cardiovascular disease, unspecified chronic inflammatory diseases, coagulative disorders, coronary atherosclerosis, gliomas, heparin-induced thrombocytopenia type II, multiple organ failure, thromboembolic disorders, and thrombosis .


Molecular Structure Analysis

The molecular structure of this compound can be downloaded from the Traditional Chinese Medicine Systems Pharmacology Database . The InChIKey for this molecule is FLCVGMVLNHYJAW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 358.37 . Other pharmacological and molecular properties data include AlogP: 2.80, Hdon: 1, Hacc: 7, OB (%): 51.96, Caco-2: 0.88, BBB: -0.21, DL: 0.41, FASA: 0.17, TPSA: 87.36, RBN: 5, HL: 15.98 .

Scientific Research Applications

Synthesis and Potential as Antibacterial and Antifungal Agents

A novel series of 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones, including the specified compound, was synthesized. These compounds were created using N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide and related precursors, characterized by various spectroscopic methods, and screened for antibacterial and antifungal activities using the disc diffusion method. The synthesis leveraged starting materials like 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, demonstrating the compound's potential as a novel class of antibacterial and antifungal agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).

Antimicrobial and Antioxidant Activities

Other research on related chromen-2-one derivatives, such as the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, has been reported to show antimicrobial and antioxidant activity. This suggests the broader potential of the chromen-2-one framework in producing compounds with significant biological activities, which could include derivatives like the specified compound (Hatzade et al., 2008).

Antibacterial Evaluation of Derivatives

In another study, a series of compounds including 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones were synthesized and evaluated for their antibacterial activity. This work demonstrates the structural versatility of the chromen-2-one scaffold in generating derivatives with potential antibacterial properties, underlining the compound's relevance in the search for new antimicrobial agents (Velpula et al., 2015).

Synthesis, Antimicrobial Activity, and Molecular Modeling

A series of novel derivatives incorporating the 7-methoxy-3-substituted phenyl-2H-chromen-2-one structure were synthesized and subjected to in vitro antimicrobial activity screening. This research highlights the chemical modification potential of the chromen-2-one core for developing compounds with targeted biological activities. The study also includes molecular modeling to understand the interaction of these compounds with biological targets, suggesting the compound could be of interest for similar investigations (Mandala et al., 2013).

Future Directions

The future directions of research on this compound could involve further investigation into its potential therapeutic applications, given its association with various diseases and its inhibition of several biological targets . More research is needed to fully understand its mechanism of action and to explore its potential uses in medicine .

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division . The compound’s trimethoxyphenyl (TMP) group plays a crucial role in fitting into the binding sites of these proteins .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades oncogenic proteins . The inhibition of TrxR alters the redox homeostasis, leading to oxidative stress .

Pharmacokinetics

They can be absorbed, distributed, metabolized, and excreted effectively, contributing to their potent bioactivity .

Result of Action

The compound’s action results in notable anti-cancer effects, as demonstrated by its ability to inhibit the growth of various cancer cell lines . It also exhibits anti-fungal, anti-bacterial, and antiviral activities . Furthermore, it has shown efficacy against parasites like Leishmania, Malaria, and Trypanosoma .

properties

IUPAC Name

7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-25-13-6-5-11-7-14(21(24)29-15(11)10-13)20-22-19(23-30-20)12-8-16(26-2)18(28-4)17(9-12)27-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZGNTPUDWZRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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